Cas no 656247-17-5 (Nintedanib)
Nintedanib es un inhibidor de la tirosina quinasa que actúa sobre múltiples receptores, incluyendo el receptor del factor de crecimiento endotelial vascular (VEGFR), el receptor del factor de crecimiento derivado de plaquetas (PDGFR) y el receptor del factor de crecimiento fibroblástico (FGFR). Este compuesto se utiliza principalmente en el tratamiento de la fibrosis pulmonar idiopática (FPI) y en ciertos tipos de cáncer, como el carcinoma de pulmón de células no pequeñas. Su mecanismo de acción bloquea las vías de señalización implicadas en la proliferación, migración y supervivencia de las células fibróticas y tumorales. Nintedanib destaca por su perfil farmacológico específico, que permite ralentizar la progresión de la enfermedad con un perfil de seguridad manejable. Su diseño molecular dirigido mejora la eficacia terapéutica al actuar sobre dianas clave en los procesos patológicos.

Nintedanib structure
Nombre del producto:Nintedanib
Número CAS:656247-17-5
MF:C31H33N5O4
Megavatios:539.62482714653
MDL:MFCD11974012
CID:828465
PubChem ID:135423438
Nintedanib Propiedades químicas y físicas
Nombre e identificación
-
- BIBF 1120
- VARGATEF
- INTEDANIB
- Nintedanib
- Nintedanib (BIBF 1120)
- (Z)-Methyl 3-((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)-phenylamino)(phenyl)methylene)-2-oxoindoline-6-carboxylate
- [14C]-Intedanib
- methyl (3Z)-3-[[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate
- Nintedanib (BIBF 1120,BIBF-1120 , Intedanib, Vargatef®)
- [14C]-Imidafenacin
- 3-[1-(4-{methyl-[2-(4-methyl-piperazin-1-yl)-acetyl]amino}phenylamino)-1-phenylmeth-(Z)-ylidene]-2-oxo-2,3-dihydro-1H-indole-6-carb
- 3-Z-[1-(4-(N-((4-methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone
- 4-(2-methyl-1-imidazolyl)-2,2-diphenylbutyramide
- AC1O5FJP
- BIBF-1120
- Imidafenacin
- Staybla
- Staybla (TN)
- SureCN929680
- Uritos
- Uritos (TN)
- methyl (3Z)-3-{[(4-{methyl[(4-methylpiperazin-1-yl)acetyl]amino}phenyl)amino](phenyl)methylidene
- BIBF1120
- OFEV
- (Z)-methyl 3-((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenylamino)(phenyl)methylene)-2-oxoindoline-6-carboxylate
- G6HRD2P839
- Methyl (3z)-3-{[(4-{methyl[(4-Methylpiperazin-1-Yl)acetyl]amino}phenyl)amino](Phenyl)methyl
- HMS3654A05
- 3-[[4-[methyl-[2-(4-methyl-1-piperazinyl)-1-oxoethyl]amino]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylic acid methyl ester
- AKOS005145820
- methyl 3-[({4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl}amino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
- BDBM50026612
- Nintedanib (USAN/INN)
- NCGC00263156-13
- 1H-Indole-6-carboxylic acid, 2,3-dihydro-3-[[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl]amino]phenyl]amino]phenylmethylene]-2-oxo-, methyl ester, (3Z)-; 1H-Indole-6-carboxylic acid, 2,3-dihydro-3-[[[4-[methyl[(4-methyl-1-piperazinyl)acetyl]amino]phenyl]amino]phenylmethylene]-2-oxo-, methyl ester, (3Z)- (9CI); BIBF 1120; Nintedanib; Ofev; Vargatef
- NINTEDANIB [WHO-DD]
- methyl (3Z)-3-[(4-{methyl[(4-methylpiperazin-1-yl)acetyl]amino}anilino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
- Nintedanib (free base)
- NCGC00263156-01
- HY-50904
- Nintedanib, Free Base
- Methyl 2-hydroxy-3-[(4-{methyl[(4-methylpiperazin-1-yl)acetyl]amino}anilino)(phenyl)methylidene]-3H-indole-6-carboxylate
- methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate
- BIBF1120,Vargatef
- BCP09316
- 928326-83-4
- BCP9000405
- BRD-K49075727-001-08-5
- D10481
- EX-A341
- HMS3244B06
- SCHEMBL1535871
- NSC757442
- Methyl 3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate
- Q27163267
- 1160294-26-7
- SMR004701273
- J-502642
- HMS3244B10
- CID 9809715
- SCHEMBL25226025
- methyl 2-hydroxy-3-[(E)-({4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl}imino)(phenyl)methyl]-1H-indole-6-carboxylate
- BRD-K49075727-001-09-3
- BIBF 1120 , Intedanib
- methyl (3Z)-3-[({4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl}amino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate
- INTEDANIB [MI]
- HSDB 8339
- NSC800805
- HMS3295K01
- NCGC00389321-03
- Nintedanib [USAN]
- BN164249
- NS00099369
- KS-1434
- SCHEMBL431007
- DTXSID20918936
- UNII-G6HRD2P839
- CHEBI:91413
- MLS006010165
- Nintedanib- Bio-X
- US10669235, Nintedanib
- BDBM445209
- Q15149723
- BIBF1120 (Vargatef)
- EN300-188528
- 1ST179559
- s1010
- NSC-757442
- AC-25071
- AKOS025401745
- SDCCGSBI-0654257.P002
- Nintedanib [INN]
- Nintedanib [USAN:INN]
- CHEBI:85164
- Vargatef Base
- 656247-17-5
- Z2756516920
- CHEMBL5303538
- NSC756659
- EX-A2818
- CS-0104
- (Z)-Methyl 3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate
- DTXSID201025948
- CCG-264775
- AKOS026750205
- SY034707
- SW218301-2
- NCGC00263156-14
- XZXHXSATPCNXJR-ZIADKAODSA-N
- NSC-756659
- Nintedanib (BIBF 1120)?
- 1H-Indole-6-carboxylic acid, 2,3-dihydro-3-[[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl]amino]phenyl]amino]phenylmethylene]-2-oxo-, methyl ester
- GTPL5936
- DB09079
- MFCD11974012
- BCP01744
- NINTEDANIB [VANDF]
- NCGC00263156-15
- NSC-800805
- Methyl (Z)-3-[[[4-[N-Methyl-2-(4-methyl-1-piperazinyl)acetamido]phenyl]amino](phenyl)methylene]-2-oxoindoline-6-carboxylate
- OFEV COMPONENT NINTEDANIB
- BRD-K49075727-001-01-0
- NS00040680
- SCHEMBL431006
- Methyl (3Z)-3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylidene)-2-oxo-2,3-dihydro-1h-indole-6-carboxylate
- HMS3244B14
- SB11190
- CHEMBL2136735
- NCGC00263156-02
-
- MDL: MFCD11974012
- Renchi: 1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3/b32-29+
- Clave inchi: CPMDPSXJELVGJG-UUDCSCGESA-N
- Sonrisas: O=C(C([H])([H])N1C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])C1([H])[H])N(C([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])/N=C(\C1C([H])=C([H])C([H])=C([H])C=1[H])/C1=C(N([H])C2C([H])=C(C(=O)OC([H])([H])[H])C([H])=C([H])C1=2)O[H]
Atributos calculados
- Calidad precisa: 539.253255g/mol
- Carga superficial: 0
- XLogP3: 4.3
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 7
- Cuenta de enlace giratorio: 8
- Masa isotópica única: 539.253255g/mol
- Masa isotópica única: 539.253255g/mol
- Superficie del Polo topológico: 102Ų
- Recuento de átomos pesados: 40
- Complejidad: 892
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 1
Propiedades experimentales
- Color / forma: No data available
- Punto de fusión: No data available
- Punto de ebullición: 742.199°C at 760 mmHg
- Punto de inflamación: 402.7±32.9 °C
Nintedanib Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Instrucciones de Seguridad: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Nintedanib PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-50904-10mg |
Nintedanib |
656247-17-5 | 99.82% | 10mg |
¥900 | 2024-04-18 | |
Ambeed | A181556-50mg |
Methyl (Z)-3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate |
656247-17-5 | 99+% | 50mg |
$8.0 | 2025-02-20 | |
Ambeed | A181556-25g |
Methyl (Z)-3-(((4-(N-methyl-2-(4-methylpiperazin-1-yl)acetamido)phenyl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate |
656247-17-5 | 99+% | 25g |
$486.0 | 2025-02-20 | |
eNovation Chemicals LLC | Y1300000-10g |
Nintedanib |
656247-17-5 | 98% | 10g |
$295 | 2023-09-04 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022855-25mg |
Nintedanib |
656247-17-5 | 99% | 25mg |
¥29 | 2024-05-22 | |
MedChemExpress | HY-50904-10mM*1mLinDMSO |
Nintedanib |
656247-17-5 | 99.82% | 10mM*1mLinDMSO |
¥712 | 2022-05-30 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB30933-0.25g |
BIBF 1120 |
656247-17-5 | 97% | 0.25g |
¥777 | 2023-09-15 | |
DC Chemicals | DC7084-1 g |
Nintedanib (BIBF 1120) |
656247-17-5 | 99.50% | 1g |
$800.0 | 2022-10-31 | |
Enamine | EN300-188528-0.25g |
methyl (3Z)-3-[({4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl}amino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate |
656247-17-5 | 95% | 0.25g |
$126.0 | 2023-09-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N64550-10mg |
BIBF 1120 |
656247-17-5 | 10mg |
¥399.0 | 2021-09-08 |
Nintedanib Literatura relevante
-
1. Back matter
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
Clasificación relacionada
- Productos farmacéuticos y bioquímicos médico Clase Objetivo
- Disolventes y químicos orgánicos Compuestos Orgánicos compuestos orgánicos heterocíclicos Indoles y derivados ácidos carboxílicos de indol
- Disolventes y químicos orgánicos Compuestos Orgánicos compuestos orgánicos heterocíclicos Indoles y derivados ácidos indolcarboxílicos y derivados ácidos carboxílicos de indol
656247-17-5 (Nintedanib) Productos relacionados
- 170566-51-5(1-Piperazineacetamide,N-[(1R)-2-[acetyl[(2-methoxyphenyl)methyl]amino]-1-(1H-indol-3-ylmethyl)ethyl]-4-phenyl-)
- 74767-14-9(Benzoic acid,2-[[[4-(acetylamino)phenyl]methylene]amino]-, 6-methoxy-2-methyl-4-quinolinylester)
- 593237-12-8( )
- 593237-21-9( )
- 1142204-71-4([(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid)
- 103343-15-3(2H-1,4-Benzodiazepin-2-one,1,3-dihydro-3-(hydroxy-1H-indol-3-ylmethyl)-1-methyl-5-phenyl-)
- 894783-71-2(Nintedanib Carboxylic Acid)
- 143603-79-6(1H-Indole-2-carboxylicacid, 3-[[[4-(acetylamino)phenyl]methylene]amino]-, ethyl ester)
- 928326-83-4(BIBF-1120)
- 593236-66-9
Proveedores recomendados
atkchemica
(CAS:656247-17-5)Nintedanib

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
(CAS:656247-17-5)Nintedanib

Pureza:99% HPLC
Cantidad:1g
Precio ($):Informe